Methyl 4,5-difluoro-2-isocyanatobenzoate
Overview
Description
Methyl 4,5-difluoro-2-isocyanatobenzoate is an organic compound with the molecular formula C9H5F2NO3. It is a derivative of benzoic acid, featuring both fluorine and isocyanate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-difluoro-2-isocyanatobenzoate typically involves the introduction of fluorine atoms and an isocyanate group onto a benzoic acid derivative. One common method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methylamine to yield the methyl ester. The final step involves the conversion of the nitro group to an isocyanate group using a reducing agent such as triphenylphosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-2-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Addition Reactions: Reagents such as primary and secondary amines, as well as alcohols, are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Addition Reactions: Major products are ureas and carbamates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Methyl 4,5-difluoro-2-isocyanatobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-difluoro-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing for the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-isocyanatobenzoate: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
Methyl 2-isocyanatobenzoate: Differently substituted, affecting its reactivity and applications.
Properties
IUPAC Name |
methyl 4,5-difluoro-2-isocyanatobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO3/c1-15-9(14)5-2-6(10)7(11)3-8(5)12-4-13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMKCHWWVLWXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N=C=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273592 | |
Record name | Methyl 4,5-difluoro-2-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936500-96-8 | |
Record name | Methyl 4,5-difluoro-2-isocyanatobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936500-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5-difluoro-2-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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